8,8-dimethyl-5-phenyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
The compound 8,8-dimethyl-5-phenyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a fused heterocyclic derivative characterized by:
- A pyrimido[4,5-b]quinoline core with two fused six-membered rings.
- Substituents:
- 8,8-dimethyl groups on the tetrahydropyrimidine ring.
- 5-phenyl and 2-propylsulfanyl moieties.
- Two carbonyl groups at positions 4 and 4.
Properties
IUPAC Name |
8,8-dimethyl-5-phenyl-2-propylsulfanyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-4-10-28-21-24-19-18(20(27)25-21)16(13-8-6-5-7-9-13)17-14(23-19)11-22(2,3)12-15(17)26/h5-9,16H,4,10-12H2,1-3H3,(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKSOYKCCKAANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CC=C4)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8,8-dimethyl-5-phenyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a member of the pyrimidine and quinoline family of compounds. This class of compounds has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.
Chemical Structure
The molecular formula for this compound is . Its structure includes a tetrahydropyrimidoquinoline core with substituents that may influence its biological activity.
Biological Activity Overview
Research indicates that compounds related to quinoline and pyrimidine structures exhibit a variety of pharmacological effects. The biological activities associated with 8,8-dimethyl-5-phenyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione include:
- Antibacterial Activity : Similar compounds have shown significant antibacterial effects against various strains of bacteria.
- Antifungal Properties : The compound is hypothesized to possess antifungal activity based on structural analogs.
- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
Antibacterial Activity
Studies have shown that quinoline derivatives can inhibit bacterial growth. For example:
- Case Study : A study on related quinazolinone derivatives indicated that they possess strong antibacterial properties against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
Compounds within the same chemical family have exhibited antifungal properties:
- Research Finding : A review highlighted that certain pyrimidine derivatives demonstrate effective antifungal activity against Candida species .
Anticancer Activity
The anticancer potential of similar compounds has been explored:
- Case Study : Research on quinazolinone analogs revealed their effectiveness in inducing apoptosis in cancer cell lines . The mechanism often involves the inhibition of specific kinases involved in cell proliferation.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Quinazolinone Derivative | Antibacterial | |
| Pyrimidine Analogue | Antifungal | |
| Tetrahydropyrimidine | Anticancer |
The mechanisms through which these compounds exert their biological effects can vary:
- Inhibition of Enzymatic Pathways : Many quinoline derivatives act by inhibiting enzymes critical for bacterial survival or cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.
- Disruption of Membrane Integrity : Antifungal activities may involve compromising the integrity of fungal cell membranes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 5
5-(5-Methyl-2-thienyl) Derivative ()
- Structure : 5-(5-methyl-2-thienyl) replaces the phenyl group.
- Methyl substitution on the thienyl ring may enhance lipophilicity compared to the unsubstituted phenyl group in the target compound.
5-(2,4-Dichlorophenyl) Derivative ()
- Structure : 5-(2,4-dichlorophenyl) with additional trione groups at positions 2, 4, and 5.
- Key Data :
5-(4-Chlorophenyl) Derivative ()
Substituent Variations at Position 2
2-[(3-Methylbutyl)sulfanyl] Derivative ()
- Structure : A bulkier 3-methylbutylsulfanyl group replaces propylsulfanyl.
- The longer alkyl chain could enhance membrane permeability compared to the target compound’s propyl group .
2-(Methylthio) Derivatives ()
- Structure : Smaller methylthio group at position 2.
- Synthesis : Produced via Scheme 26 (multicomponent reactions), differing from the target compound’s propylsulfanyl synthesis pathway.
- Bioactivity : Methylthio analogues show moderate anticancer activity in vitro, suggesting that larger sulfur-based substituents (e.g., propylsulfanyl) may optimize potency .
Core Modifications and Additional Functional Groups
1,3,8,8-Tetramethyl Trione Derivative ()
- Structure : Additional methyl groups at positions 1 and 3, with a third carbonyl at position 2.
- Physical Properties: Higher melting point (340°C vs. ~105–250°C for other analogues) due to increased hydrogen bonding from trione groups. Crystal structure data () for a related solvate (C20H19N3O3·C3H7NO) reveals triclinic symmetry and Z=2, indicative of dense packing .
Pyrimido[4,5-b]quinoline-2,4,5-trione Derivatives ()
- Structure : Replacement of the 6-carbonyl with a thione or thiol group.
- Synthesis : Requires triethylamine-mediated cyclization, contrasting with the target compound’s Fe(DS)3-catalyzed ultrasound-assisted synthesis ().
- Reactivity : Thione groups exhibit nucleophilic behavior, enabling further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
